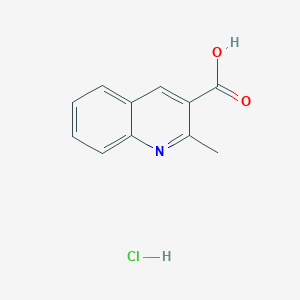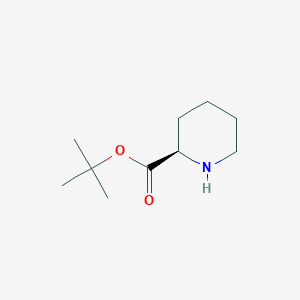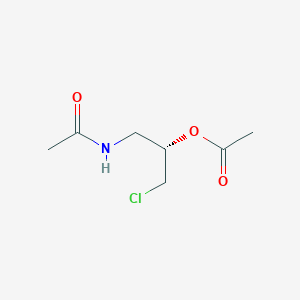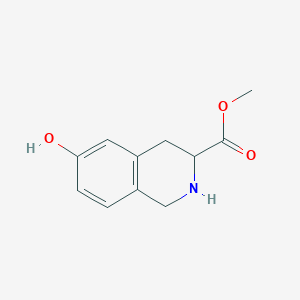
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that belongs to the family of tetrahydroisoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects by modulating various neurotransmitters and signaling pathways in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation. It also inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. In addition, it has been shown to have neuroprotective properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo experiments. However, it has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. Another direction is to explore its mechanism of action in more detail and identify new targets for its therapeutic effects. In addition, there is a need to develop more stable and water-soluble derivatives of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate that can be used in a wider range of experiments.
Méthodes De Synthèse
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be synthesized by several methods. One of the most commonly used methods involves the condensation of 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with methyl 3-oxobutanoate in the presence of a catalyst. Another method involves the reduction of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester with sodium borohydride.
Applications De Recherche Scientifique
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. It has also been shown to increase dopamine levels in the brain, which is beneficial in Parkinson's disease.
Propriétés
Numéro CAS |
152495-61-9 |
|---|---|
Nom du produit |
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-8-4-9(13)3-2-7(8)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |
Clé InChI |
UFBYZIGTTYMVBM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
SMILES canonique |
COC(=O)C1CC2=C(CN1)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



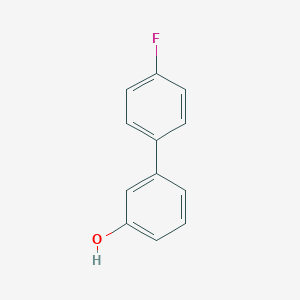
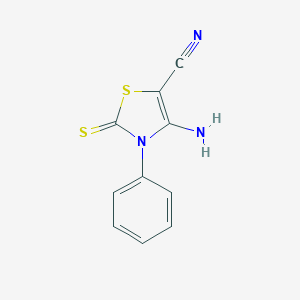
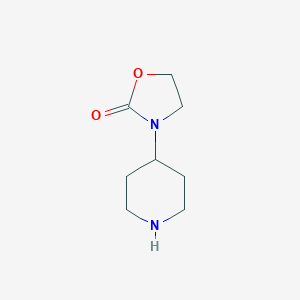
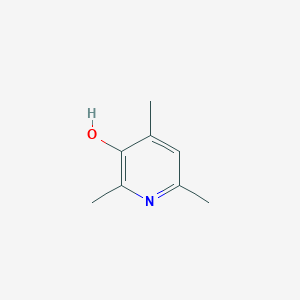
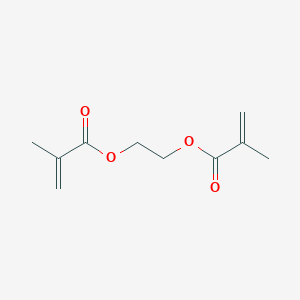
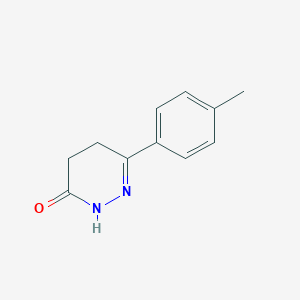
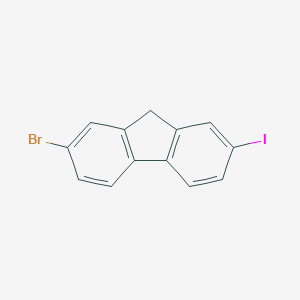
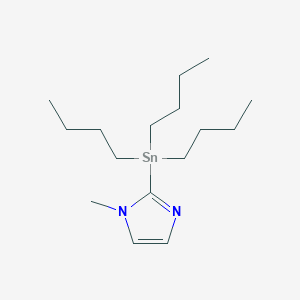
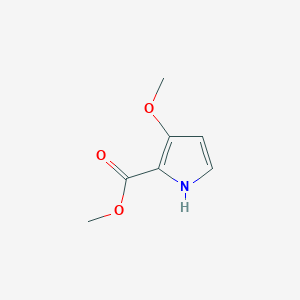

![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
